molecular formula C20H15N3O3 B2675225 1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea CAS No. 1203386-49-5

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea

Cat. No.: B2675225
CAS No.: 1203386-49-5
M. Wt: 345.358
InChI Key: AKZURFBAZQJEFO-UHFFFAOYSA-N
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Description

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines This compound is characterized by its unique tricyclic structure, which includes an oxazepine ring fused with two benzene rings and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea typically involves multiple steps, starting with the formation of the oxazepine ring. One common method involves the cyclization of an appropriate precursor, such as a dibenzoxazepine derivative, under specific conditions. For instance, the reaction of imines with dichlorocarbene can yield 2,2-dichloroaziridines, which can then be transformed into the desired oxazepine structure through isomerization in the presence of Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Mechanism of Action

The mechanism of action of 1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea is unique due to its specific combination of an oxazepine ring and a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h1-12H,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZURFBAZQJEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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